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Compound of Interest

Compound Name: PROTAC AR Degrader-4 TFA

Cat. No.: B11930000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for androgen receptor (AR) mutant prostate cancer is

rapidly evolving, with targeted protein degradation emerging as a promising modality. This

guide provides a comparative analysis of PROTAC AR Degrader-4 TFA and other prominent

AR-targeting PROTACs, supported by available experimental data.

Overview of PROTAC AR Degrader-4 TFA
PROTAC AR Degrader-4 TFA is a bifunctional molecule designed to induce the degradation of

the androgen receptor. It operates through a mechanism known as "Specific and Nongenetic

IAP-dependent Protein Erasers" (SNIPERs). This involves the recruitment of the cellular

inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to the AR, leading to its

ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] While the

mechanism of action is defined, to date, there is a lack of publicly available quantitative efficacy

data for PROTAC AR Degrader-4 TFA in AR-mutant prostate cancer models.

Comparative Efficacy of Alternative AR Degraders
In contrast to PROTAC AR Degrader-4 TFA, several other AR-targeting PROTACs have been

extensively characterized, with substantial preclinical and clinical data available. These

alternatives primarily utilize the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases to

induce AR degradation.
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In Vitro Degradation and Anti-proliferative Activity
The following tables summarize the in vitro efficacy of prominent AR PROTACs in various

prostate cancer cell lines, including those harboring AR mutations or exhibiting resistance to

conventional therapies.

Table 1: In Vitro Degradation of Androgen Receptor

Compoun
d

Cell Line
AR
Status

DC50
(nM)

Dmax (%)
E3 Ligase
Recruited

Referenc
e

ARV-110 VCaP

AR

Amplified,

WT

< 1 > 95% CRBN [6]

ARV-766 VCaP

AR

Amplified,

WT

< 1 > 94% CRBN [7][8]

LNCaP AR T878A < 1.3 > 91% CRBN [8]

ARCC-4 VCaP

AR

Amplified,

WT

5 > 95% VHL [9]

ARD-2585 VCaP

AR

Amplified,

WT

≤ 0.1
Not

Reported
CRBN [10][11]

LNCaP AR T878A ≤ 0.1
Not

Reported
CRBN [10][11]

ITRI-148 VCaP

AR

Amplified,

WT

50 80% CRBN [12]

CWR22Rv

1
AR-V7

Not

Reported

Not

Reported
CRBN [12]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
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Table 2: In Vitro Anti-proliferative Activity

Compound Cell Line IC50 (nM) Reference

ARD-2585 VCaP 1.5 [10][11]

LNCaP 16.2 [10][11]

IC50: Half-maximal inhibitory concentration.

In Vivo Anti-tumor Efficacy
The anti-tumor activity of these AR degraders has been evaluated in xenograft models of

prostate cancer.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Compound
Xenograft
Model

Dosing
Regimen

TGI (%) Reference

ARV-110

VCaP

(Enzalutamide-

resistant)

1 mg/kg, PO, QD
> 90% AR

degradation
[6]

ARV-766
VCaP (Non-

castrated)

10 mg/kg, PO,

QD
98% [8]

ARD-2585 VCaP
20 mg/kg, PO,

QD
74.3% [10]

ITRI-148
VCaP

(Castrated)

30 mg/kg, PO,

BID

147.07% (Tumor

regression)
[12]

PO: Per os (by mouth); QD: Once daily; BID: Twice daily.

Efficacy in AR-Mutant Prostate Cancer
A critical advantage of these next-generation AR degraders is their ability to overcome

resistance mediated by specific AR mutations.
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Table 4: Efficacy Against Clinically Relevant AR Mutations

Compound AR Mutation(s)
Clinical/Preclinical
Findings

Reference

ARV-110 T878A/S, H875Y

46% of patients with

these mutations had a

PSA decline of ≥50%.

[13]

[13][14][15]

L702H
Limited activity

observed.[14]
[14]

ARV-766 L702H

50% PSA50 in

patients with L702H

mutations.[16]

[16][17]

Broader LBD

mutations

41% PSA50 in

patients with any LBD

mutation.[16]

[16]

ARCC-4 F876L, T877A

Superior performance

over enzalutamide in

cells with these

mutations.[18]

[18]

ITRI-148 L702H, H875Y
Efficiently degrades

these mutant ARs.
[12]

Signaling Pathways and Experimental Workflows
Mechanism of Action of PROTAC AR Degraders
The following diagram illustrates the general mechanism of action for a PROTAC that recruits

an E3 ligase (e.g., VHL or CRBN) to the Androgen Receptor, leading to its degradation.
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Caption: General mechanism of PROTAC-mediated AR degradation.

Experimental Workflow for Assessing PROTAC Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of an AR degrader.
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Caption: Workflow for preclinical evaluation of AR PROTACs.
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Detailed Experimental Protocols
Western Blot for AR Degradation
This protocol is for determining the extent of AR degradation in prostate cancer cells following

treatment with a PROTAC.

Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) and allow them

to adhere. Treat cells with varying concentrations of the AR PROTAC or vehicle control for

the desired time points.[1]

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.[19][20]

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay

to ensure equal loading.

SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-polyacrylamide

gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1][19]

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[1]

Incubate the membrane with a primary antibody specific for AR overnight at 4°C.[1]

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.[1][19]

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and image the blot.[19]

Analysis: Quantify the band intensities to determine the percentage of AR degradation

relative to a loading control (e.g., β-actin or GAPDH).

Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach

overnight.[21]

Treatment: Replace the medium with fresh medium containing a range of concentrations of

the AR PROTAC or vehicle control.[21]

Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at

37°C, allowing viable cells to form formazan crystals.[21][22]

Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan

crystals.[21][22]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

[21]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.[21]

Xenograft Tumor Growth Inhibition Study
This protocol outlines an in vivo study to assess the anti-tumor efficacy of an AR PROTAC.

Animal Model: Use immunocompromised mice (e.g., male nude mice).[23]

Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., VCaP)

mixed with Matrigel into the flank of each mouse.[23]

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per

week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[23][24]

Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200

mm³), randomize the mice into treatment and control groups.[23][24] Administer the AR

PROTAC (formulated in an appropriate vehicle) or vehicle control according to the planned

dosing regimen (e.g., daily oral gavage).[23]
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Monitoring: Record body weights and monitor the general health of the animals throughout

the study.[23]

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weights and calculate the tumor growth inhibition (TGI).[23][24][25]

Tumors can also be processed for biomarker analysis (e.g., AR levels by Western blot or

immunohistochemistry).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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